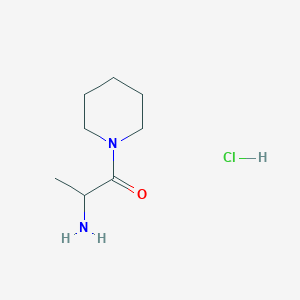

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Description

BenchChem offers high-quality 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJUIAOSWUDBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a compound of interest in pharmaceutical research and synthetic chemistry. The guide delves into the synthesis, physicochemical properties, and potential applications of this molecule, with a focus on providing practical insights for laboratory and developmental work. A detailed, field-proven experimental protocol for its synthesis is presented, emphasizing the causal relationships behind the procedural choices to ensure scientific integrity and reproducibility. This document is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel therapeutics and chemical entities.

Introduction

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral organic compound featuring a piperidine ring and an amino propanone moiety.[1] Its structure, particularly the presence of a chiral center and the basic piperidine nitrogen, makes it a molecule of significant interest in medicinal chemistry. The hydrochloride salt form enhances its aqueous solubility and stability, facilitating its use in biological and pharmaceutical research.[1] Compounds within this structural class, broadly known as α-amino ketones, have demonstrated a wide range of biological activities, including potential neuroprotective effects and interactions with neurotransmitter receptors.[1][2] This has led to their investigation as potential scaffolds for the development of novel therapeutics for neurological disorders.[1] Furthermore, its bifunctional nature, possessing both a primary amine and a ketone, makes it a versatile intermediate in organic synthesis.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride | ChemScene |

| CAS Number | 916762-49-7 ((S)-enantiomer) | ChemScene |

| Molecular Formula | C₈H₁₇ClN₂O | ChemScene |

| Molecular Weight | 192.69 g/mol | ChemScene |

| Appearance | Predicted to be a white to off-white solid | General Knowledge |

| Solubility | Soluble in water | [1] |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | ChemScene |

| LogP | 0.7679 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis of (S)-2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

The synthesis of (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride can be efficiently achieved through a two-step process involving the coupling of N-Boc protected (S)-alanine with piperidine, followed by the deprotection of the Boc group. This method is widely applicable for the formation of amides from amino acids and amines.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone

This step involves the formation of an amide bond between the carboxylic acid of N-Boc-(S)-alanine and the secondary amine of piperidine. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is crucial for activating the carboxylic acid, thereby facilitating the nucleophilic attack by the amine.[3] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction and to ensure the amine is in its free base form.

Materials:

-

N-Boc-(S)-alanine

-

Piperidine

-

HATU

-

DIPEA

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of N-Boc-(S)-alanine (1.0 eq) in anhydrous DMF in a round-bottom flask, add HATU (1.1 eq) and DIPEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 15 minutes to allow for the activation of the carboxylic acid.

-

Add piperidine (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone as a solid or oil.

Step 2: Synthesis of (S)-2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride (Boc Deprotection)

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine. This is typically achieved under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane is highly effective for this purpose, yielding the desired amine as its hydrochloride salt.[4][5][6][7][8]

Materials:

-

Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone

-

4M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

-

To this solution, add a 4M solution of HCl in 1,4-dioxane (excess, typically 5-10 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC.

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Wash the resulting solid with anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to obtain (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

Spectral Characterization (Predicted)

Due to the limited availability of published experimental spectral data for this specific compound, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the propanone backbone, and the amine group. In a deuterated solvent like D₂O, the amine protons will exchange with deuterium and their signal will disappear.

-

Piperidine protons: A complex series of multiplets in the range of δ 1.5-1.7 ppm and δ 3.4-3.6 ppm.

-

CH₃ group: A doublet around δ 1.2-1.4 ppm.

-

CH group: A quartet or multiplet around δ 4.0-4.2 ppm.

-

NH₂ protons: A broad singlet which may vary in chemical shift depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Piperidine carbons: Signals in the aliphatic region, typically between δ 24-47 ppm.

-

CH₃ carbon: A signal in the upfield region, around δ 15-20 ppm.

-

CH carbon: A signal around δ 50-55 ppm.

-

Carbonyl carbon (C=O): A characteristic downfield signal in the range of δ 170-175 ppm.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H stretch (primary amine salt): A broad band in the region of 3000-3300 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C=O stretch (amide): A strong absorption band around 1630-1660 cm⁻¹.[9]

-

N-H bend (primary amine): A band around 1500-1600 cm⁻¹.[10]

Pharmacological and Toxicological Profile

Potential Pharmacological Activity

As an α-amino ketone, 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride belongs to a class of compounds with a diverse range of biological activities.[2][11][12] The piperidine moiety is a common scaffold in many centrally acting drugs. The combination of these two structural features suggests potential activity within the central nervous system. Research on similar compounds indicates possible interactions with neurotransmitter systems, and some derivatives have been investigated for their neuroprotective properties.[1] Further pharmacological screening is warranted to fully elucidate the biological activity profile of this compound.

Toxicological Considerations

The toxicological profile of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride has not been extensively studied. However, based on its structure, certain toxicological aspects can be anticipated. Piperidine and its derivatives can exhibit varying degrees of toxicity.[1][13][14] Acute toxicity can manifest as irritation to the skin, eyes, and respiratory tract.[15] It is imperative that this compound be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. A comprehensive toxicological assessment, including acute and chronic toxicity studies, would be necessary before any in vivo applications.

Conclusion

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a versatile chiral molecule with significant potential in both pharmaceutical research and as a synthetic intermediate. This guide has provided a detailed overview of its synthesis, physicochemical properties, and potential biological relevance. The presented experimental protocol offers a reliable and reproducible method for its preparation, empowering researchers to further explore the applications of this intriguing compound. As with any novel chemical entity, further in-depth studies are required to fully characterize its pharmacological and toxicological profile.

References

- De Figueiredo, R. M., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 43-63.

- Istrate, A., et al. (2021).

- D'hooghe, M., & De Kimpe, N. (2006). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Synlett, 2006(13), 2079-2098.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. Food and Chemical Toxicology, 164, 113009.

-

DocBrown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

- Bissenbay, D., et al. (2023).

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341.

-

PubChem. Piperidine. Available from: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

- Costantino, G., & Barlocco, D. (2015). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of medicinal chemistry, 58(2), 607–628.

-

ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. Available from: [Link]

-

Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. Available from: [Link]

-

ACS Omega. Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. Available from: [Link]

-

National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

-

ResearchGate. How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?. Available from: [Link]

-

Spectroscopy Online. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

-

The University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available from: [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Available from: [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

Luxembourg Bio Technologies. Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Available from: [Link]

-

ACS Publications. Synthesis and properties of the .alpha.-keto acids. Available from: [Link]

-

Der Pharma Chemica. Scholars Research Library. Available from: [Link]

-

ResearchGate. Scope of amino acid coupling with N-Boc alanine All reactions were.... Available from: [Link]

-

Automated Topology Builder. 2-Aminopropane | C3H9N | MD Topology | NMR | X-Ray. Available from: [Link]

-

Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available from: [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available from: [Link]

-

ACS Publications. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Available from: [Link]

-

PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

-

Wikipedia. Keto acid. Available from: [Link]

-

University of Malta. Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. Available from: [Link]

-

Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (CAS Number: 720001-82-1)

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Directive - Unveiling a Privileged Scaffold in Neuroscience Research

This technical guide delves into the chemistry, synthesis, and potential pharmacological significance of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a chiral molecule poised for exploration in the realm of neuroscience. As a Senior Application Scientist, the intent here is not to merely catalogue facts, but to provide a cohesive understanding of why this particular compound warrants attention. The narrative is structured to logically flow from its fundamental chemical identity to its potential applications, emphasizing the scientific rationale behind its design and the experimental approaches for its study.

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of a chiral center, as seen in the (R)-configuration of this compound, offers the potential for enhanced biological activity and selectivity.[1][2][4][5] This guide will synthesize the available technical data with established principles of medicinal chemistry to provide a comprehensive resource for researchers investigating novel therapeutic agents for neurological disorders.

Part 2: Scientific Integrity & Logic - A Molecule of Interest

Chemical Identity and Physicochemical Properties

(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral amino ketone. The hydrochloride salt form is intended to improve its solubility in aqueous media, a desirable property for biological testing and formulation.[6]

| Property | Value | Source |

| CAS Number | 720001-82-1 | [6] |

| Molecular Formula | C₈H₁₇ClN₂O | [6] |

| Molecular Weight | 192.68 g/mol | [6] |

| IUPAC Name | (2R)-2-amino-1-(piperidin-1-yl)propan-1-one;hydrochloride | [6] |

| SMILES | CC(=O)N1CCCCC1.Cl | [6] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in water and polar organic solvents (predicted) | Inferred from hydrochloride salt form |

Analytical Characterization: A Self-Validating System

The definitive identification and purity assessment of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride would rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methine and methyl protons of the propanone backbone, and the amine protons. The chirality of the molecule will induce diastereotopicity in the neighboring protons, which may be observable. For the non-chiral analogue, ¹³C NMR data is available and can serve as a reference.[7]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight. The fragmentation pattern would likely show losses of the piperidine ring and parts of the propanone side chain, aiding in structural confirmation.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity of the compound. A suitable chiral stationary phase would be required to separate the (R) and (S) enantiomers.

Part 3: Synthesis and Chirality - The Art of Asymmetric Synthesis

The synthesis of chiral piperidine derivatives is a well-explored area of organic chemistry.[8] A plausible synthetic approach for (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride would likely start from a chiral precursor, such as (R)-alanine.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target compound.

Proposed Experimental Protocol: A Representative Synthesis

Step 1: Protection of (R)-Alanine

-

Dissolve (R)-alanine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) and cool the mixture in an ice bath.

-

Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir overnight at room temperature.

-

Acidify the reaction mixture and extract the N-Boc-(R)-alanine.

Step 2: Amide Coupling with Piperidine

-

Dissolve the N-Boc-(R)-alanine in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., HBTU or HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add piperidine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-Boc-(R)-2-amino-1-(1-piperidinyl)-1-propanone.

Step 3: Deprotection and Salt Formation

-

Dissolve the protected intermediate in a suitable solvent (e.g., dioxane or methanol).

-

Add a solution of hydrochloric acid in the same solvent.

-

Stir the mixture until the deprotection is complete.

-

The product, (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, will precipitate and can be collected by filtration.

Caption: Proposed synthetic workflow for the target compound.

Part 4: Pharmacological Profile - Exploring Neuroactive Potential

The structural features of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride suggest potential interactions with the central nervous system. The piperidine ring is a common motif in many psychoactive compounds.[9][10]

Postulated Mechanism of Action

Based on the pharmacology of structurally related compounds, this molecule may interact with various neurotransmitter systems.[6] A plausible hypothesis is its interaction with excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor.[11] Modulation of NMDA receptor activity is a key area of research for treating a range of neurological and psychiatric disorders.

Caption: Postulated mechanism of action of the target compound.

Potential Therapeutic Applications

Given its potential to modulate neuronal activity, this compound could be a valuable research tool and a starting point for the development of therapeutics for:

-

Neurodegenerative Diseases: By potentially offering neuroprotective effects.[6]

-

Cognitive Disorders: As some piperidine derivatives have shown cognition-enhancing properties.[12]

-

Pain Management: The piperidine scaffold is present in some analgesic compounds.[9]

Part 5: Applications in Drug Discovery and Development

(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride can be utilized in several key areas of research:

-

Lead Compound for Optimization: Its structure can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.

-

Probe for Target Identification: It can be used in screening assays to identify its biological targets.

-

Intermediate for Complex Syntheses: This molecule can serve as a chiral building block for the synthesis of more elaborate drug candidates.

Part 6: Safety, Handling, and Storage

As with any research chemical, (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory. It is predicted to be an irritant.[13] It should be stored in a tightly sealed container in a cool, dry place to prevent degradation.

Part 7: Conclusion and Future Directions

(R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride represents a molecule of significant interest at the intersection of synthetic chemistry and neuroscience. Its chiral piperidine scaffold is a proven pharmacophore, and its amino ketone functionality offers avenues for diverse biological interactions. Future research should focus on a definitive, peer-reviewed synthesis, comprehensive analytical characterization, and in-depth pharmacological profiling to elucidate its precise mechanism of action and therapeutic potential. This will pave the way for its potential development as a novel therapeutic agent for neurological disorders.

References

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. Available at: [Link]

-

Rewiring amino acids to piperidines. Tohoku University Research. Available at: [Link]

-

Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. PubMed. Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

-

2-Amino-1-(piperidin-1-yl)propan-1-one. PubChem. Available at: [Link]

-

Stock compounds-M250228 008. livedoor Blog. Available at: [Link]

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Available at: [Link]

-

Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. PubMed. Available at: [Link]

-

Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. ningbo-innopharmchem.com. Available at: [Link]

-

2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

-

Synthesis of chiral piperazin-2-ones as model peptidomimetics. Royal Society of Chemistry. Available at: [Link]

-

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. PubChem. Available at: [Link]

-

Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available at: [Link]

-

Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl [smolecule.com]

- 7. 2-Amino-1-(piperidin-1-yl)propan-1-one | C8H16N2O | CID 3152952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 9. ijnrd.org [ijnrd.org]

- 10. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Amino-1-(1-piperidinyl)-1-propanonehydrochloride | 1097653-04-7 [chemicalbook.com]

"2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride" molecular weight and formula

An In-Depth Technical Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride

Authored for Drug Development Professionals and Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a chiral amino ketone that serves as a valuable building block in medicinal chemistry and synthetic research. The document elucidates the compound's fundamental chemical and physical properties, with a particular focus on its stereochemistry, which is critical to its biological activity. We will explore common synthetic pathways, principles of analytical characterization, established research applications, and rigorous safety and handling protocols. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a piperidine derivative characterized by a propanone backbone with an amino group at the C2 position.[1] Its existence as a hydrochloride salt significantly enhances its stability and solubility in aqueous media, a crucial feature for its application in biological assays and various reaction conditions.[1] The compound is chiral, with the stereocenter located at the second carbon of the propanone chain.[1]

Table 1: Core Compound Specifications

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₁₇ClN₂O | [1][2][3][4][5] |

| Molecular Weight | ~192.68 g/mol | [1][2][4] |

| Common Synonyms | 1-Oxo-1-piperidin-1-ylpropan-2-amine HCl | [2] |

| Appearance | Typically a white to off-white solid | N/A |

| Primary Hazards | Irritant; Causes severe skin burns and eye damage | [4][6][7] |

The specific enantiomer is often designated in the compound's name, for instance, (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride or its (S)-enantiomer.[1][3] This distinction is paramount, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Visualization of Chemical Structure

The following diagram illustrates the 2D chemical structure of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, highlighting the key functional groups and the chiral center.

Caption: 2D structure of 2-Amino-1-(1-piperidinyl)-1-propanone HCl. The asterisk (*) denotes the chiral center.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound typically involves a multi-step process starting from commercially available materials.[1] A common strategy is the coupling of a protected amino acid (like N-Boc-alanine) with piperidine, followed by deprotection.

Causality in Synthesis:

-

Starting Materials: Piperidine is selected for the heterocyclic amine component, while a chiral, protected form of alanine (e.g., N-Boc-(R)-alanine) is used to introduce the chiral amino-propane backbone. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines because it is stable under many reaction conditions but can be easily removed under acidic conditions.

-

Coupling Reaction: A peptide coupling agent (e.g., DCC, EDC) is used to facilitate the formation of the amide bond between the carboxylic acid of the protected alanine and the secondary amine of piperidine.

-

Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid, such as hydrochloric acid (HCl) in an anhydrous solvent like 1,4-dioxane. This step not only deprotects the primary amine but also forms the desired hydrochloride salt in situ, which often aids in purification by crystallization.

Visual Workflow of Synthesis

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization Protocols

Ensuring the identity, purity, and stereochemical integrity of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is essential for its use in research. A combination of analytical techniques is employed for comprehensive characterization.

Protocol 1: Purity and Identity Confirmation via LC-MS

Objective: To confirm the molecular weight and assess the purity of the synthesized compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture). Dilute to a final concentration of ~10-50 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis: Scan for the [M+H]⁺ ion. For C₈H₁₆N₂O, the neutral monoisotopic mass is ~156.13 Da. The expected [M+H]⁺ ion would be m/z ~157.14.

-

-

Data Analysis:

-

Identity Confirmation: Verify the presence of the target [M+H]⁺ ion in the mass spectrum of the major chromatographic peak.

-

Purity Assessment: Integrate the peak area of the target compound from the UV chromatogram (e.g., at 210 nm) and calculate the percentage purity relative to all other observed peaks.

-

Trustworthiness: This protocol is self-validating. The retention time provides one layer of identification, while the mass-to-charge ratio provides a highly specific confirmation of the molecular weight, leaving little ambiguity as to the compound's identity.

Research Applications

This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules with potential therapeutic value.[1]

-

Drug Discovery: Its structure, containing a piperidine ring and a chiral amino group, is a common motif in neuropharmacological agents. It can serve as a starting point or "scaffold" for developing compounds that target neurotransmitter receptors in the central nervous system.[1]

-

Synthetic Chemistry: The primary amine and ketone functional groups offer reactive handles for a variety of chemical transformations, including nucleophilic substitution, condensation, and reduction reactions, allowing for the creation of diverse chemical libraries for screening.[1]

Safety, Handling, and Storage

Authoritative Grounding: Safety protocols are derived from standard Safety Data Sheets (SDS) for compounds with similar hazard classifications.[6][7]

Mandatory Safety Protocols

-

Hazard Identification: The compound is classified as a corrosive irritant. It is known to cause severe skin burns and serious eye damage.[6][7]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a full-face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.

-

-

Handling:

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a synthetically versatile and pharmaceutically relevant chiral building block. A thorough understanding of its chemical properties, stereochemistry, and handling requirements is essential for its safe and effective use. The protocols and information provided in this guide offer a solid technical foundation for researchers incorporating this compound into their synthetic and drug discovery programs.

References

- (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl. Smolecule.

- 2-Amino-1-(1-piperidinyl)-1-propanonehydrochloride | 1097653-04-7. ChemicalBook.

- (2s)-2-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride | 916762-49-7. ChemScene.

- 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride | C8H17ClN2O | CID 53444445. PubChem.

- 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride | 1097653-04-7. Chemsrc.

- 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride. LookChem.

- SAFETY DATA SHEET for 2-Amino-1,3-propanediol. TCI EUROPE N.V..

- SAFETY DATA SHEET for 1,2-Propanediol, 3-amino-. Fisher Scientific.

- SAFETY DATA SHEET for (±)-3-Amino-1,2-propanediol. Sigma-Aldrich.

Sources

- 1. Buy (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl [smolecule.com]

- 2. 2-Amino-1-(1-piperidinyl)-1-propanonehydrochloride | 1097653-04-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride | C8H17ClN2O | CID 53444445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:1097653-04-7 | 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride | Chemsrc [chemsrc.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a synthetic compound whose specific pharmacological profile is not extensively documented in publicly available scientific literature. However, its core chemical structure, featuring a piperidine ring and a propanone backbone with an amino group at the alpha position, strongly classifies it as a substituted cathinone. This structural class is renowned for psychoactive compounds that primarily interact with monoamine neurotransmitter systems.

This guide synthesizes information from structurally analogous compounds to propose a putative mechanism of action for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. It is hypothesized to function as a monoamine transporter inhibitor , blocking the reuptake of dopamine (DA), norepinephrine (NE), and possibly serotonin (5-HT). This action increases the synaptic concentration of these neurotransmitters, leading to significant psychostimulant effects. This document provides the theoretical framework for this mechanism, outlines detailed experimental protocols to validate these hypotheses, and presents the necessary tools for data interpretation, thereby serving as a foundational resource for researchers investigating this and similar novel psychoactive substances.

Introduction and Chemical Classification

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (Molecular Formula: C₈H₁₇ClN₂O, Molecular Weight: 192.69 g/mol ) is a chiral organic molecule belonging to the substituted cathinone class.[1][2] The cathinone backbone is derived from the naturally occurring stimulant found in the khat plant.[3] Synthetic modifications to this backbone, such as the inclusion of a piperidine ring, give rise to a vast family of compounds with diverse pharmacological activities.[4][5]

The hydrochloride salt form of the compound enhances its stability and solubility in aqueous solutions, making it suitable for laboratory and research applications.[1] Structurally, it is an analog of more well-studied pyrovalerone cathinones, where the pyrrolidine ring is replaced by a piperidine ring. This substitution is known to significantly influence the compound's affinity and selectivity for monoamine transporters.[4][5]

Given the limited direct research on this specific molecule, its mechanism of action is inferred from the extensive structure-activity relationship (SAR) studies conducted on the broader class of synthetic cathinones.[4][5] These compounds are almost universally characterized by their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3]

Putative Mechanism of Action: Monoamine Transporter Inhibition

The primary hypothesis is that 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride acts as a monoamine reuptake inhibitor. Synthetic cathinones typically function as either competitive inhibitors that block the transporter, similar to cocaine, or as substrates that induce transporter-mediated release of neurotransmitters, similar to amphetamine.[5] The presence of the bulky piperidine ring suggests a higher likelihood of a cocaine-like inhibitory mechanism.

The core mechanism can be broken down as follows:

-

Binding to Transporters: The compound is predicted to bind to the allosteric and/or orthosteric sites on DAT, NET, and SERT embedded in the presynaptic neuronal membrane.

-

Inhibition of Reuptake: This binding event prevents the transporters from clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.

-

Increased Synaptic Neurotransmitter Levels: The blockade of reuptake leads to a rapid and sustained elevation in the concentration of these monoamines in the synapse.

-

Enhanced Postsynaptic Receptor Activation: The elevated neurotransmitter levels result in increased activation of postsynaptic dopamine, adrenergic, and serotonergic receptors, leading to the compound's stimulant and other psychoactive effects.

The relative potency at each transporter (DAT, NET, SERT) will ultimately define the specific pharmacological and behavioral profile of the compound. For instance, high potency at DAT is associated with reinforcing and psychostimulant effects, while significant SERT inhibition can introduce empathogenic or psychedelic properties.[5]

The following diagram illustrates the hypothesized action of the compound at a dopaminergic synapse.

Caption: Putative mechanism of 2-Amino-1-(1-piperidinyl)-1-propanone at a synapse.

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action, a series of in vitro assays are required. These protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

This experiment determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT. A lower Ki value indicates a higher affinity.

Objective: To quantify the affinity of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride for human monoamine transporters.

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Test Compound: 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

-

Scintillation counter and vials.

Methodology:

-

Membrane Preparation: Harvest HEK293 cells expressing the target transporter and prepare crude membrane fractions via homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) using non-linear regression. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

This functional assay measures the ability of the compound to inhibit the actual transport of neurotransmitters into cells.

Objective: To determine the functional potency (IC₅₀) of the test compound at inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

-

HEK293 cells expressing hDAT, hNET, or hSERT, or prepared synaptosomes from rodent brain tissue.[6]

-

Radioactive neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.[7]

-

Known transporter inhibitors for positive controls (e.g., GBR 12909, Desipramine, Fluoxetine).[8]

-

Test Compound: 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

-

Microplate scintillation counter or fluorescence plate reader if using fluorescent substrates.[9][10]

Methodology:

-

Cell Plating: Plate cells expressing the transporters in a 96-well or 384-well plate.[9]

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or control inhibitors for 10-20 minutes at 37°C.[8]

-

Initiate Uptake: Add the [³H]-labeled neurotransmitter to each well to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The time is critical to remain in the linear uptake phase.

-

Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The results from the binding and uptake assays should be summarized for clear comparison.

Table 1: Hypothetical Pharmacological Profile of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

| Target Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) |

| Dopamine (DAT) | 15 | 25 |

| Norepinephrine (NET) | 8 | 12 |

| Serotonin (SERT) | 350 | 500 |

Interpretation:

-

The low Ki and IC₅₀ values for DAT and NET in this hypothetical table would suggest the compound is a potent inhibitor of dopamine and norepinephrine reuptake.

-

The significantly higher values for SERT would indicate lower potency at the serotonin transporter.

-

This profile (NET > DAT >> SERT) is characteristic of a classical psychostimulant with a high potential for producing effects like increased energy, focus, and euphoria, similar to compounds like α-PVP.[3][11]

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While direct experimental data on 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is scarce, its chemical structure provides a strong basis for hypothesizing its mechanism of action as a monoamine transporter inhibitor. The outlined experimental protocols provide a clear and robust pathway for validating this hypothesis and precisely characterizing its pharmacological profile.

Future research should focus on:

-

In vivo studies: Behavioral assays in animal models can correlate the in vitro transporter activity with physiological effects such as locomotor activity, reward, and reinforcement.[3][11]

-

Metabolite analysis: Identifying the metabolites of the compound is crucial, as they may also possess pharmacological activity.

-

Releaser vs. Inhibitor Assays: Specific assays can be conducted to definitively determine if the compound acts as a pure uptake blocker or also induces neurotransmitter release.

By systematically applying these methodologies, the scientific community can build a comprehensive understanding of this novel compound, enabling informed decisions in the fields of pharmacology, toxicology, and drug development.

References

- Smolecule. (n.d.). (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl.

- García-Ratés, S., et al. (2024).

-

García-Ratés, S., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

-

Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Grimm, D., et al. (2019). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ResearchGate. [Link]

-

Aher, Y. D., et al. (2021). Monoamine neurotransmitter reuptake inhibition and release assay. ResearchGate. [Link]

-

Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices website. [Link]

-

ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from ResearchGate website. [Link]

- Benchchem. (n.d.). 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride.

- Smolecule. (n.d.). (S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

-

Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. PubMed. [Link]

-

Kim, J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

-

Negus, S. S., et al. (2012). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. [Link]

-

Watterson, L. R., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Retrieved from PubChem website. [Link]

-

Oakwood Chemical. (n.d.). 2-amino-1-(piperidin-1-yl)propan-1-one. Retrieved from Oakwood Chemical website. [Link]

-

Chemsrc. (2024). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Retrieved from Chemsrc website. [Link]

-

Ielo, L., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1). Retrieved from PubChem website. [Link]

Sources

- 1. Buy (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Pharmacological Properties of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological properties of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. As a chiral molecule featuring a piperidine moiety, this compound belongs to a class of structures with significant precedent in neuropharmacology. This document synthesizes the available chemical and toxicological data and extrapolates potential biological activities based on established principles of medicinal chemistry and the known pharmacology of structurally related piperidine derivatives.[1][2][3] Detailed, field-proven experimental protocols are provided to enable the scientific community to systematically investigate its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.

Introduction and Chemical Profile

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral organic compound with the molecular formula C₈H₁₇ClN₂O and a molecular weight of approximately 192.69 g/mol .[4] The presence of a piperidine ring is a key structural feature, a privileged scaffold in medicinal chemistry known to impart favorable pharmacokinetic properties and to interact with a wide range of biological targets.[1][2] The hydrochloride salt form enhances aqueous solubility, facilitating its use in biological assays.

The molecule exists as two enantiomers, (R)- and (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, due to the chiral center at the second carbon of the propanone chain. The stereochemistry of the molecule is a critical determinant of its pharmacological activity, as biological macromolecules often exhibit stereospecific interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClN₂O | [4] |

| Molecular Weight | 192.69 g/mol | [4] |

| CAS Number (S-enantiomer) | 916762-49-7 | [4] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in water (as hydrochloride salt) | [5] |

Synthesis and Chemical Reactivity

The synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride typically involves a multi-step process starting from commercially available piperidine and a protected alanine derivative. A common synthetic route is outlined below.

Illustrative Synthetic Pathway

Caption: A generalized synthetic route to 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.

The primary amino group and the ketone functionality are the main sites of chemical reactivity, allowing for further derivatization to explore structure-activity relationships (SAR).

Potential Pharmacological Properties: A Hypothesis-Driven Approach

While specific pharmacological data for 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is not extensively available in peer-reviewed literature, its structural motifs provide a strong basis for hypothesizing its potential biological activities. The piperidine scaffold is a common feature in a vast number of CNS-active drugs.[1][2]

Potential as a Neuromodulatory Agent

Many piperidine-containing compounds exhibit activity at various neurotransmitter receptors.[5] Based on the structure of the title compound, several potential targets can be postulated:

-

Dopamine and Serotonin Receptors: The overall shape and charge distribution may allow for interaction with monoamine receptors, suggesting potential applications in mood disorders or psychosis.

-

Sigma (σ) Receptors: The piperidine moiety is a known pharmacophore for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

-

N-methyl-D-aspartate (NMDA) Receptors: Some sources suggest that structurally similar compounds may act as antagonists at NMDA receptors, indicating potential for neuroprotective effects.[5]

Rationale for Pharmacological Investigation

The exploration of the pharmacological properties of this compound is warranted due to the continued need for novel therapeutics for neurological and psychiatric disorders. Its relatively simple structure makes it an attractive starting point for medicinal chemistry campaigns.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. Buy (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl [smolecule.com]

A Strategic Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride: A Versatile Chiral Building Block

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Synthesis

In the intricate world of pharmaceutical design and specialty chemical synthesis, stereochemistry is not a detail; it is the cornerstone of function. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. Consequently, the ability to construct enantiomerically pure compounds is a paramount objective. Chiral building blocks, or synthons, are the master keys that unlock efficient and predictable pathways to these complex targets.

This guide delves into the strategic application of a particularly potent chiral synthon: 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride . This molecule, possessing a stereocenter adjacent to both an amine and a ketone, offers a rich tapestry of synthetic possibilities. Its piperidine moiety further imparts unique solubility and conformational properties, making it a valuable intermediate. We will move beyond mere protocols to explore the underlying chemical logic, empowering you to leverage this building block with precision and insight in your research and development endeavors.

Part 1: Core Molecular Profile and Properties

Understanding the fundamental characteristics of a building block is the first step toward its effective utilization. 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a salt, which enhances its stability and aqueous solubility, simplifying handling and reaction setup.[1] The true synthetic power, however, is realized upon resolving the racemic mixture into its individual (R)- and (S)-enantiomers.

Table 1: Key Physicochemical and Structural Identifiers

| Property | Value |

| IUPAC Name | 2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride |

| Molecular Formula | C₈H₁₇ClN₂O[1][2][3][4] |

| Molecular Weight | 192.69 g/mol [1][2][4] |

| CAS Number (Racemic) | 1097653-04-7[3][5] |

| CAS Number ((S)-enantiomer) | 916762-49-7[2][4] |

| CAS Number ((R)-enantiomer) | 720001-82-1[1] |

| Appearance | White to off-white crystalline solid |

| Key Functional Groups | Primary amine (nucleophilic), Ketone (electrophilic), Tertiary amine (piperidine) |

Part 2: Synthesis and Access to Enantiopure Forms

The practical utility of a building block is directly tied to its accessibility. The synthesis of the racemic compound is straightforward, but the crucial step for its application in asymmetric synthesis is the chiral resolution.

General Synthetic Route (Racemate)

The synthesis is typically a two-step process rooted in fundamental organic reactions.

-

N-Acylation: Piperidine, acting as a nucleophile, is acylated by an α-halo acyl halide, such as 2-bromopropionyl bromide. This reaction forms the carbon skeleton and introduces the leaving group for the subsequent step.

-

Amination: The α-bromo intermediate undergoes a nucleophilic substitution with an ammonia source to install the primary amino group, yielding the racemic product.

Figure 1: General synthesis of racemic 2-Amino-1-(1-piperidinyl)-1-propanone.

The Critical Step: Chiral Resolution

While asymmetric synthesis can provide direct access to one enantiomer, classical resolution of the racemate often proves more practical and cost-effective for producing both enantiomers.[6][7][8] The workhorse method is diastereomeric salt formation.

Causality Behind the Protocol: This technique exploits the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), we form two diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Solubilization: Dissolve the racemic 2-Amino-1-(1-piperidinyl)-1-propanone (as the free base or hydrochloride) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). The choice of solvent is critical as it dictates the differential solubility of the diastereomeric salts.

-

Resolving Agent Addition: Add 0.5 equivalents of an enantiopure chiral acid, such as (+)-Tartaric acid or (R)-(-)-Mandelic acid, to the solution.

-

Selective Crystallization: Slowly cool the solution, or allow for slow solvent evaporation. The less soluble diastereomeric salt will preferentially crystallize. The success of this step is often a matter of empirical optimization.

-

Isolation: Isolate the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.

-

Purity Check: At this stage, a sample of the salt can be treated with a base to liberate the amine, which is then analyzed by chiral HPLC to determine the diastereomeric and enantiomeric excess (d.e. and e.e.). Recrystallization may be required to achieve >99% e.e.

-

Liberation of Enantiopure Amine: Treat the purified diastereomeric salt with an aqueous base (e.g., 1M NaOH) and extract the liberated enantiopure free amine into an organic solvent (e.g., dichloromethane).

-

Final Salt Formation: Wash the organic extract, dry it over an anhydrous salt (e.g., Na₂SO₄), and treat with a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol) to precipitate the desired enantiopure hydrochloride salt.

Figure 2: Workflow for isolating a single enantiomer via chiral resolution.

Part 3: Strategic Applications in Asymmetric Synthesis

The enantiopure building block is a versatile platform for constructing more complex chiral molecules, a cornerstone of modern drug design.[9][10][11] Its utility stems from the ability to control the formation of new stereocenters relative to the existing one.

Diastereoselective Reduction to Chiral Amino Alcohols

The reduction of the ketone functionality provides access to chiral 1,2-amino alcohols, a privileged scaffold in medicinal chemistry (e.g., in β-blockers). The stereocenter at C2 directs the incoming hydride reagent to one face of the carbonyl, resulting in one major diastereomer. This is a classic example of substrate-controlled stereoselectivity.

-

Reaction: (S)-2-Amino-1-(1-piperidinyl)-1-propanone + NaBH₄ → (1R, 2S)- or (1S, 2S)-2-Amino-1-(1-piperidinyl)-1-propanol

Synthesis of Chiral Diamines via Reductive Amination

Reductive amination of the ketone with another amine (R₂-NH₂) generates a new C-N bond, leading to valuable chiral 1,2-diamines. These products are often used as chiral ligands in transition metal catalysis or as key components of bioactive molecules.

-

Mechanism: The ketone first condenses with the incoming amine to form an iminium ion intermediate. The existing stereocenter shields one face of the C=N double bond, directing the subsequent hydride reduction (e.g., with NaBH₃CN) to occur from the less hindered face.

Use in Peptide Synthesis and Heterocycle Formation

The primary amine can serve as a nucleophile in peptide coupling reactions, incorporating the unique piperidinyl-ketone moiety into a peptide backbone. Furthermore, the bifunctional nature of the molecule makes it an excellent precursor for constructing chiral heterocycles, such as piperazinones or morpholinones, through intramolecular cyclization strategies.[12][13]

Figure 3: Key synthetic pathways originating from the chiral building block.

Part 4: Analytical Control and Quality Assurance

A self-validating protocol requires rigorous analytical checks at each stage. For a chiral building block, confirming both chemical purity and enantiomeric integrity is non-negotiable.

Table 2: Essential Analytical Methods

| Technique | Purpose & Justification |

| Chiral HPLC | The definitive method for determining enantiomeric excess (e.e.). Utilizes a chiral stationary phase (CSP) to physically separate the (R)- and (S)-enantiomers, allowing for their precise quantification.[14] |

| ¹H and ¹³C NMR | Confirms the molecular structure and assesses chemical purity. The absence of unexpected signals indicates a clean product. Chiral shift reagents can sometimes be used to resolve enantiomeric signals as a secondary check for e.e. |

| Mass Spectrometry | Confirms the molecular weight of the compound. |

| Optical Rotation | A classical method to confirm the identity of the enantiomer. The specific rotation ([α]D) is a characteristic physical property. While not ideal for precise e.e. determination, a value matching the literature confirms the correct absolute configuration. |

Conclusion

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is more than just a chemical intermediate; it is a strategic tool for the efficient construction of enantiopure molecules. Its value lies in its accessible synthesis, reliable resolution, and the predictable stereochemical control it exerts in subsequent reactions. By understanding the principles behind its synthesis, resolution, and application, researchers can confidently and effectively integrate this powerful building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

-

Chemsrc. (2024). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. Retrieved from Chemsrc website. [Link]

-

PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

-

PubChem. (n.d.). 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

-

Hurtado-Guzmán, C., & Husson, H. P. (1996). Asymmetric Synthesis. 39.(1) Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine. The Journal of Organic Chemistry, 61(19), 6700–6705. [Link]

-

LookChem. (n.d.). 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride. Retrieved from LookChem website. [Link]

-

Padrón, J. M., et al. (2022). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem website. [Link]

-

Enders, D., & Wahl, H. (1998). Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. [Link]

-

Bernardi, L., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(19), 8307–8316. [Link]

-

Van Brabandt, W., et al. (2006). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. [Link]

-

Wei, Q., Wang, H., & Wang, S. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Abrego, V. H., & Bowen, J. P. (2023). The Significance of Chirality in Drug Design and Development. International Journal of Molecular Sciences, 24(13), 10566. [Link]

-

Bousba, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. [Link]

-

Wang, Y., et al. (2025). Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. Chirality. [Link]

-

Bousba, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed. [Link]

-

Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from Chromatography Today website. [Link]

Sources

- 1. Buy (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Amino-1-(1-piperidinyl)-1-propanonehydrochloride | 1097653-04-7 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. CAS#:1097653-04-7 | 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride | Chemsrc [chemsrc.com]

- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographytoday.com [chromatographytoday.com]

An In-Depth Technical Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a chiral aminoketone with significant potential in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, analytical characterization, and prospective applications, particularly in the realm of neuropharmacology. While this molecule is a promising research chemical, it is important to note that specific biological data for this exact compound is limited in publicly available literature. Therefore, this guide synthesizes information on structurally related compounds and established methodologies to provide a robust framework for its investigation.

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, especially those targeting the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor binding. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows its substituents to orient in specific spatial arrangements, which is critical for stereoselective interactions with chiral biological macromolecules like receptors and enzymes.

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride incorporates this key heterocycle along with a chiral aminopropanone moiety. The presence of a primary amine and a ketone offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules.[2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in biological assays and formulation studies.[3] The chirality at the C2 position of the propanone backbone is of particular interest, as stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClN₂O | [3] |

| Molecular Weight | 192.68 g/mol | [3] |

| CAS Number | 1097653-04-7 (racemate), 720001-82-1 ((R)-enantiomer) | [3][4] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | [3] |

| pKa | Estimated to be in the range of 8.5-9.5 for the primary amine | Based on similar structures |

Synthesis and Chirality

The synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride can be approached through several synthetic routes. A common strategy involves the coupling of a protected alanine derivative with piperidine, followed by deprotection. The synthesis of the enantiomerically pure forms, particularly the (R)-enantiomer, is crucial for stereoselective biological investigations.

Proposed Synthetic Workflow

The following is a proposed, step-by-step methodology for the synthesis of (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, based on established peptide coupling and protecting group strategies.[5]

Step 1: N-Boc Protection of (R)-Alanine

-

Dissolve (R)-Alanine in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 equivalents) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-alanine.

Step 2: Amide Coupling with Piperidine

-

Dissolve N-Boc-(R)-alanine in dichloromethane (DCM).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir at 0 °C for 30 minutes.

-

Add piperidine (1.0 equivalent) and N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-(R)-2-amino-1-(1-piperidinyl)-1-propanone.

Step 3: Boc Deprotection to Yield the Hydrochloride Salt

-

Dissolve the purified N-Boc protected intermediate in a minimal amount of 1,4-dioxane or ethyl acetate.

-

Add a 4M solution of HCl in 1,4-dioxane or ethyl acetate (excess).

-

Stir the reaction at room temperature for 2-4 hours.

-